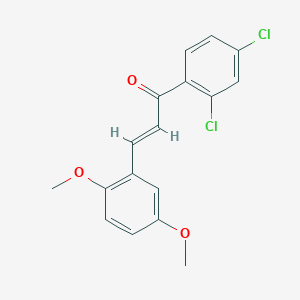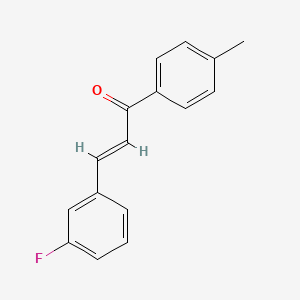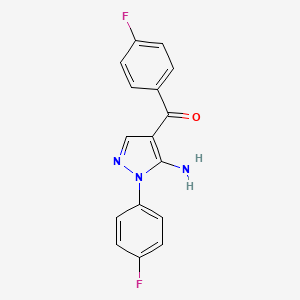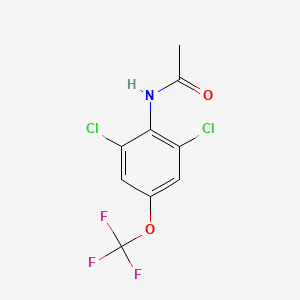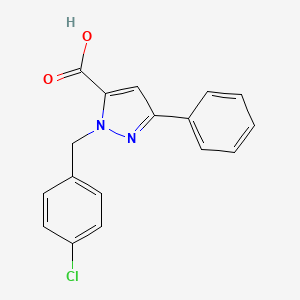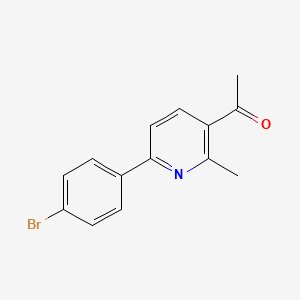
1-(6-(4-Bromophenyl)-2-methylpyridin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(4-Bromophenyl)-2-methylpyridin-3-yl)ethanone is an organic compound that belongs to the class of pyridine derivatives It features a bromophenyl group attached to a methylpyridine ring, with an ethanone group at the 3-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(4-Bromophenyl)-2-methylpyridin-3-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 2-methylpyridine.
Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with 2-methylpyridine in the presence of a base such as sodium hydroxide to form an intermediate.
Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions: 1-(6-(4-Bromophenyl)-2-methylpyridin-3-yl)ethanone can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other electrophiles.
Nucleophilic Addition: The ethanone group can undergo nucleophilic addition reactions with nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Nucleophilic Addition: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution Products: Depending on the electrophile used, various substituted derivatives of the compound can be formed.
Reduction Products: Alcohol derivatives of the compound.
Oxidation Products: Carboxylic acid derivatives of the compound.
科学的研究の応用
1-(6-(4-Bromophenyl)-2-methylpyridin-3-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 1-(6-(4-Bromophenyl)-2-methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.
Pathways Involved: The compound can affect signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
1-(4-Bromophenyl)-2-(4-chlorophenyl)ethan-1-one: This compound has a similar structure but with a chlorophenyl group instead of a methylpyridine group.
4-Bromoacetophenone: A simpler structure with a bromophenyl group attached to an acetophenone moiety.
Uniqueness: 1-(6-(4-Bromophenyl)-2-methylpyridin-3-yl)ethanone is unique due to the presence of both a bromophenyl and a methylpyridine group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
IUPAC Name |
1-[6-(4-bromophenyl)-2-methylpyridin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c1-9-13(10(2)17)7-8-14(16-9)11-3-5-12(15)6-4-11/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKWXWXSTOWRKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=C(C=C2)Br)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

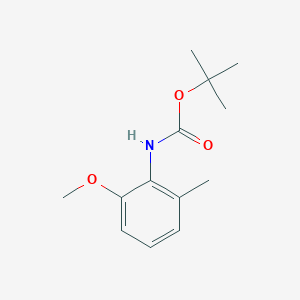
![1-[5-(4-Chloro-phenyl)-2H-pyrazol-3-yl]-ethanone, 95%](/img/structure/B6323272.png)

